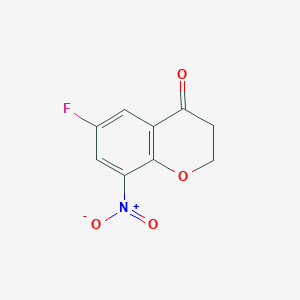

6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Descripción general

Descripción

6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one: is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 8th position on the benzopyran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzopyran ring, leading to the formation of corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzopyran derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a series of tests against bacteria and fungi, it demonstrated promising results, suggesting its potential use in formulating new antimicrobial agents . This property is particularly relevant in the context of increasing antibiotic resistance.

1.3 Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on monoamine oxidase enzymes, which are critical in the metabolism of neurotransmitters and are targets for treating neurodegenerative diseases .

Materials Science

2.1 Development of Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound is being explored as a potential material for use in organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to an electric current could lead to advancements in display technologies .

2.2 Photovoltaic Applications

Furthermore, the compound's photochemical stability makes it a candidate for use in photovoltaic cells. Research is ongoing to assess its efficiency in converting solar energy into electrical energy, which could contribute to the development of more sustainable energy solutions .

Environmental Studies

3.1 Environmental Monitoring

The presence of fluorinated compounds in the environment raises concerns due to their persistence and potential toxicity. Studies involving this compound focus on its environmental impact and degradation pathways. Understanding how this compound behaves in different environmental conditions is crucial for assessing its ecological risks .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparación Con Compuestos Similares

- 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one

- 8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

- 6-fluoro-8-nitrochroman-4-one

Uniqueness: 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the simultaneous presence of both fluorine and nitro groups on the benzopyran ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the design of new compounds with enhanced biological activity and stability .

Actividad Biológica

6-Fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 258528-35-7) is a synthetic compound that belongs to the benzopyran family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Molecular Formula: C9H6FNO4

Molecular Weight: 211.15 g/mol

CAS Number: 258528-35-7

The structure of this compound includes a fluorine atom and a nitro group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various benzopyran derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial potential .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6-Fluoro-8-nitro derivative | S. aureus | 1 |

| 6-Fluoro-8-nitro derivative | B. subtilis | 2 |

| Control (Ciprofloxacin) | S. aureus | 1 |

Anticancer Activity

The anticancer potential of benzopyran derivatives has also been explored. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, a study involving docking simulations suggested that the compound interacts with dihydrofolate reductase (DHFR), a target for cancer therapy .

Anti-inflammatory Activity

In vivo studies have shown that related compounds possess anti-inflammatory properties. For example, animal models treated with benzopyran derivatives exhibited reduced inflammatory markers, suggesting that these compounds may inhibit pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of various benzopyran derivatives, including this compound. The disc diffusion method was employed to evaluate their effectiveness against common bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6-Fluoro derivative | E. coli | 15 |

| 6-Fluoro derivative | C. albicans | 18 |

The results indicated significant antimicrobial activity, particularly against Candida species.

Case Study 2: Anticancer Mechanism

In another study focusing on anticancer mechanisms, researchers utilized molecular docking techniques to analyze the binding affinity of the compound with various proteins involved in cancer progression. The findings revealed that the compound binds effectively to targets involved in cell cycle regulation and apoptosis .

Propiedades

IUPAC Name |

6-fluoro-8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVYGLTUVIQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.